N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as MEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEPA is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mécanisme D'action
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide also inhibits the activity of monoamine oxidase-B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a mediator of pain and fever. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 and MAO-B enzymes. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to have low toxicity in animal studies. However, N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has some limitations for lab experiments, including its poor solubility in water, which may limit its bioavailability. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide also has a short half-life in the body, which may limit its therapeutic efficacy.
Orientations Futures
For N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide research include the development of novel synthesis methods to improve its bioavailability and pharmacokinetic properties. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide may also be studied for its potential use in treating other diseases, such as depression and anxiety disorders. The development of N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide analogs may also be explored to improve its pharmacological properties and selectivity for target enzymes. Overall, N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has significant potential for therapeutic applications and warrants further research.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic effects. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to reduce the accumulation of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-7-9-16(10-8-15)11-12-19(23)22-18-6-4-3-5-17(18)20(24)21-13-14-25-2/h3-10H,11-14H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZLMOJXBDWDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.